2-Methoxyphenyl dihydrouracil

PROTAC CRBN ligand achiral scaffold

2-Methoxyphenyl dihydrouracil is an achiral cereblon (CRBN) E3 ligase ligand designed to overcome the racemization and off-target degradation associated with traditional IMiDs. Its dihydrouracil core eliminates enantiomeric complexity, ensuring consistent potency and simplified analytical workflows. The carboxylic acid handle enables facile conjugation, accelerating PROTAC library synthesis and linker optimization.

Molecular Formula C12H12N2O5
Molecular Weight 264.23 g/mol
CAS No. 2377643-33-7
Cat. No. B6589403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenyl dihydrouracil
CAS2377643-33-7
Molecular FormulaC12H12N2O5
Molecular Weight264.23 g/mol
Structural Identifiers
InChIInChI=1S/C12H12N2O5/c1-19-9-3-2-7(11(16)17)6-8(9)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18)
InChIKeyHCEOVKWPVMWQJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid (CAS 2377643-33-7): A Dihydrouracil-Based CRBN Ligand for PROTAC Synthesis


3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid, also known as 2-Methoxyphenyl dihydrouracil, is a substituted phenyl dihydrouracil (PDHU) derivative that functions as a cereblon (CRBN) E3 ubiquitin ligase ligand [1]. This compound belongs to an emerging class of achiral CRBN-recruiting moieties used in the assembly of proteolysis-targeting chimeras (PROTACs) and molecular glues [2]. Its structural features include a dihydrouracil core linked to a 4-methoxybenzoic acid moiety, providing a carboxylic acid handle for linker conjugation .

Why 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid Cannot Be Replaced by Other CRBN Ligands


CRBN-recruiting PROTACs are highly sensitive to the choice of E3 ligase ligand. While thalidomide, lenalidomide, and pomalidomide are established CRBN binders, they suffer from rapid racemization in aqueous media, leading to mixtures of active (S)- and inactive (R)-enantiomers that complicate development and reduce potency [1]. Additionally, these immunomodulatory imide drugs (IMiDs) intrinsically degrade neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3), introducing hematotoxicity risks that can confound PROTAC efficacy and safety profiles [2]. Dihydrouracil-based ligands like 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid address these liabilities by providing an achiral scaffold that eliminates racemization and a distinct binding mode that mitigates IMiD-associated off-target degradation [REFS-1, REFS-2].

Quantitative Differentiation: 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid Versus IMiD-Based CRBN Ligands


Achirality Eliminates Enantiomeric Purity Concerns Relative to Lenalidomide

Lenalidomide and related glutarimides undergo rapid racemization under physiological conditions, with a half-life of approximately 2 hours at pH 7.4, 37°C [1]. This leads to the presence of the largely inactive (R)-enantiomer, which complicates pharmacokinetic profiling and reduces overall target engagement. In contrast, 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid is an achiral phenyl dihydrouracil (PDHU) derivative that lacks a stereocenter, thereby eliminating racemization and ensuring a homogeneous ligand population [1].

PROTAC CRBN ligand achiral scaffold

Enhanced Chemical Stability of Dihydrouracil Core Over Glutarimide-Based Ligands

PDHU ligands exhibit superior chemical stability compared to lenalidomide and pomalidomide. In accelerated stability studies, PDHU derivatives retained >95% of parent compound after 24 hours in pH 7.4 buffer at 37°C, whereas lenalidomide showed significant degradation (~30% loss) under identical conditions [1]. This enhanced stability is attributed to the saturated dihydrouracil ring, which resists hydrolytic ring-opening.

PROTAC stability CRBN ligand hydrolytic stability

Mitigation of IMiD-Associated Neosubstrate Degradation (IKZF1/IKZF3) Compared to Pomalidomide

When incorporated into PROTACs, pomalidomide-based recruiters cause significant degradation of the neosubstrates IKZF1 and IKZF3, with DC50 values of 10-50 nM in multiple myeloma cell lines [1]. A dihydrouracil CRBN ligand structurally analogous to 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid was shown to eliminate this off-target degradation, with no detectable IKZF1/IKZF3 loss at concentrations up to 10 µM [1].

PROTAC safety off-target degradation IKZF1 IKZF3

CRBN Binding Affinity Comparable to Lenalidomide with Structural Plasticity for Optimization

While the unsubstituted phenyl dihydrouracil shows minimal CRBN binding (IC50 > 100 µM), substituted PDHUs achieve IC50 values in the low micromolar range, comparable to lenalidomide (IC50 ~1-3 µM in fluorescence polarization assays) [1]. 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid, bearing a methoxy group at the 4-position, falls within this optimized substitution pattern. Moreover, the IC50 of a related phenyl dihydrouracil (Compound 1) was reported to be similar to that of pomalidomide [2].

CRBN binding affinity PROTAC design SAR

Facile Conjugation via Carboxylic Acid Handle Enables High-Yield PROTAC Assembly

The carboxylic acid moiety of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid provides a convenient attachment point for linkers via standard amide coupling chemistry. This contrasts with many IMiD-based ligands that require protection/deprotection steps or suffer from low-yielding conjugation due to steric hindrance or competing side reactions. Recent advances in regioselective N-1 arylation of dihydrouracil have further streamlined access to this compound class with yields typically exceeding 70% [1].

PROTAC synthesis linker conjugation amide coupling

Optimal Use Cases for 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid in PROTAC Discovery and Development


Designing Next-Generation CRBN-Recruiting PROTACs with Reduced Hematotoxicity Risk

This compound is ideally suited for constructing PROTACs targeting proteins in chronic disease settings (e.g., inflammatory disorders, neurodegeneration) where IMiD-associated IKZF1/IKZF3 degradation could cause dose-limiting myelosuppression. Its dihydrouracil core has been shown to mitigate these off-target effects while maintaining efficient target degradation [1].

Accelerating PROTAC SAR Studies via Achiral, Stable Building Blocks

The achiral nature of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoic acid eliminates the need for chiral separation and simplifies analytical method development, enabling faster iteration of linker length and composition during PROTAC optimization. Its enhanced hydrolytic stability supports longer incubation times in cellular assays [2].

Scalable Synthesis of PROTAC Libraries via High-Yielding Conjugation Chemistry

The carboxylic acid functionality allows for straightforward amide bond formation with amine-terminated linkers, facilitating parallel synthesis of PROTAC libraries. Recent advances in dihydrouracil synthesis provide robust access to this ligand at multigram scale with >70% yield [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyphenyl dihydrouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.